molecular formula C17H14F3N3O3 B10993265 3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide

3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10993265
M. Wt: 365.31 g/mol
InChI Key: RMEUCPNWECMECQ-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups, a trifluoromethyl group, and a benzimidazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the amide bond by reacting the benzimidazole derivative with 3,5-dimethoxybenzoic acid under coupling conditions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups yields amines.

Scientific Research Applications

3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide
  • 4-Methoxy-N-(2-(trifluoromethyl)phenyl)benzamide
  • 3,4,5-Trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide

Uniqueness

3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups, along with the benzimidazole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H14F3N3O3

Molecular Weight

365.31 g/mol

IUPAC Name

3,5-dimethoxy-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C17H14F3N3O3/c1-25-11-5-9(6-12(8-11)26-2)15(24)21-10-3-4-13-14(7-10)23-16(22-13)17(18,19)20/h3-8H,1-2H3,(H,21,24)(H,22,23)

InChI Key

RMEUCPNWECMECQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F)OC

Origin of Product

United States

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